

# Stability and Degradation of 4-tert-butylthiophenol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-tert-Butylthiophenol

Cat. No.: B146185

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of **4-tert-butylthiophenol**. The information is curated for professionals in research and development who utilize this compound in their work. This document outlines the known stability profile, details various degradation pathways, and provides methodologies for stability assessment.

## Chemical Stability and General Properties

**4-tert-butylthiophenol**, a substituted thiophenol derivative, is a clear, colorless to pale yellow liquid at room temperature.<sup>[1]</sup> It is characterized by a strong, sulfurous odor.<sup>[1]</sup> Its stability is a critical factor for its storage and application, particularly in the pharmaceutical and polymer industries where it is used as an intermediate and an antioxidant.<sup>[1][2]</sup> The compound is known to be sensitive to air and light and should be stored under an inert atmosphere.<sup>[3]</sup> Degradation can occur upon exposure to strong oxidizing agents.<sup>[2]</sup>

Table 1: General Properties of **4-tert-butylthiophenol**

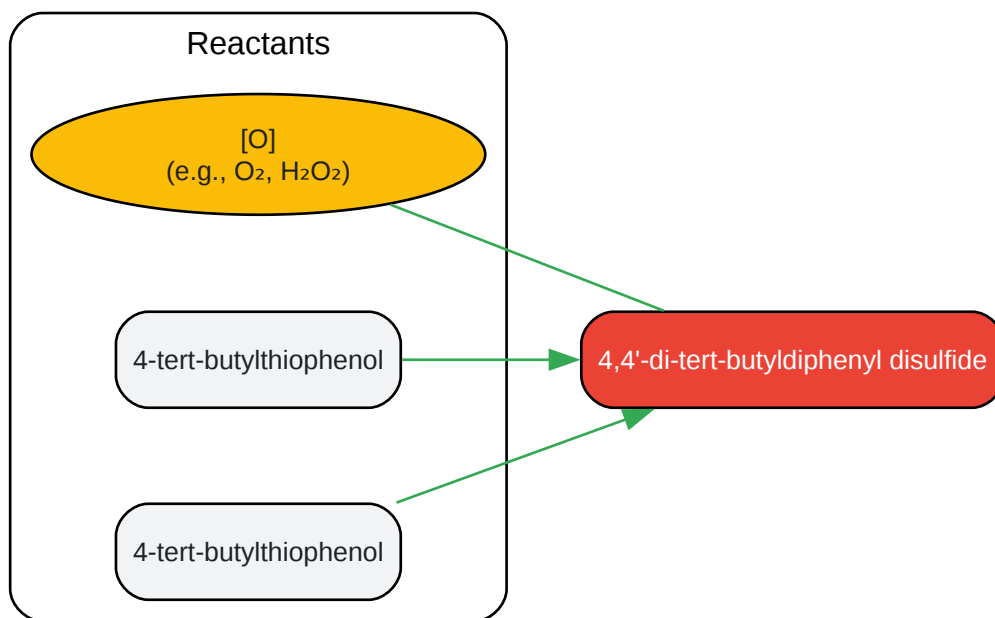
Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>14</sub> S	[4]
Molecular Weight	166.28 g/mol	[4]
Appearance	Clear colorless to pale yellow liquid	[1]
Boiling Point	238 °C	
Density	0.964 g/mL at 25 °C	
pKa	6.76 ± 0.10 (Predicted)	[1]
Water Solubility	Insoluble	[1][3]

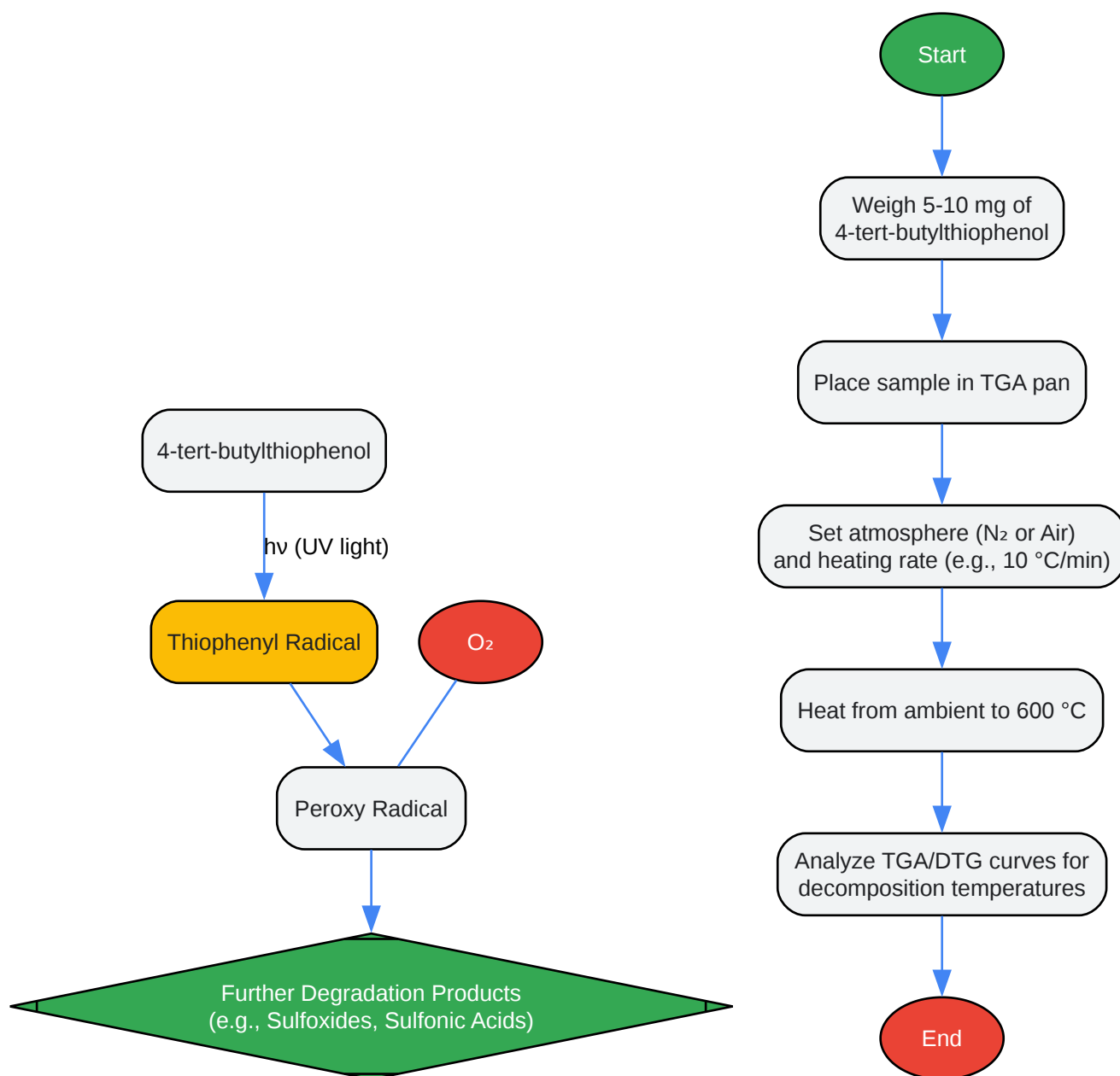
## Degradation Pathways

The degradation of **4-tert-butylthiophenol** can proceed through several pathways, primarily driven by oxidation and photodegradation. While specific kinetic and thermodynamic data for **4-tert-butylthiophenol** is limited in publicly available literature, the degradation mechanisms can be inferred from the known reactivity of thiophenols and related compounds like 4-tert-butylphenol.

### Oxidative Degradation

The most common degradation pathway for thiophenols is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond. In the case of **4-tert-butylthiophenol**, this results in the formation of 4,4'-di-tert-butylthiobiphenyl disulfide. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by stronger oxidizing agents.[2]





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- To cite this document: BenchChem. [Stability and Degradation of 4-tert-butylthiophenol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146185#stability-and-degradation-of-4-tert-butylthiophenol]

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